![molecular formula C18H22N4O4S B2700570 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097858-29-0](/img/structure/B2700570.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining elements from quinazoline and benzodioxine families, affords it specific chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves a multi-step process:
Formation of the quinazoline core: : The initial step often starts with the cyclization of suitable aniline derivatives under oxidative conditions.
Introduction of the dimethylamino group: : This step is achieved through alkylation reactions, using dimethylamine in the presence of a suitable base.
Construction of the benzodioxine moiety: : This involves the formation of the dioxane ring, typically through cyclization reactions of catechol derivatives.
Sulfonamide formation:
Industrial Production Methods
In an industrial setting, these reactions are optimized for yield and efficiency. This might involve the use of high-pressure reactors, continuous flow synthesis, and catalytic systems to streamline the process and enhance scalability. Solvent selection and temperature control are also critical for maximizing the purity and yield of the final product.
化学反应分析
Types of Reactions it Undergoes
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under mild conditions, particularly at the benzylic positions.
Reduction: : Reductive conditions can selectively reduce certain functional groups without affecting the overall structure.
Substitution: : It exhibits typical nucleophilic and electrophilic substitution reactions, especially in the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides or metal oxides in solvents like dichloromethane.
Reduction: : Sodium borohydride or catalytic hydrogenation in the presence of palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or alkoxides.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced amine or hydroxyl derivatives.
Substitution: : Various substituted benzodioxine or quinazoline derivatives.
科学研究应用
In Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in medicinal chemistry for drug discovery and development.
In Biology
It exhibits potential as a biochemical probe due to its unique molecular structure, enabling the study of enzyme interactions and cellular pathways.
In Medicine
Preliminary studies suggest it may have therapeutic potential, particularly in modulating receptor activity or inhibiting specific enzymes implicated in disease pathways.
In Industry
作用机制
The compound's biological activity is often mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric effects. Pathways involved could include signal transduction cascades or metabolic pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Compared to other quinazoline or benzodioxine derivatives, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these two moieties. This dual nature imparts distinct chemical reactivity and biological activity not commonly observed in simpler analogs.
Similar Compounds
Quinazoline Derivatives: : Typically exhibit pharmacological properties such as kinase inhibition.
Benzodioxine Derivatives: : Often used in the synthesis of natural products and pharmaceuticals.
属性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXMYNFXCHQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2700487.png)
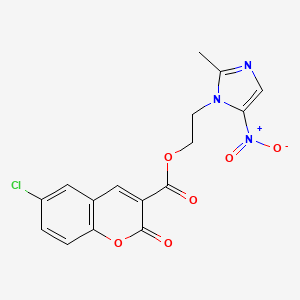
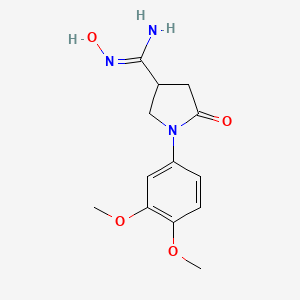
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)
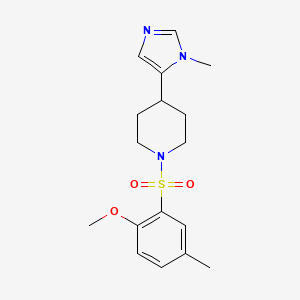
![4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2700498.png)
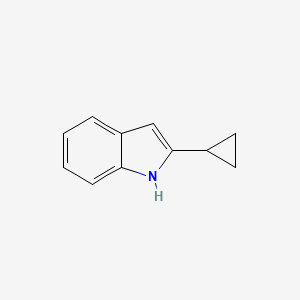
![2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2700500.png)
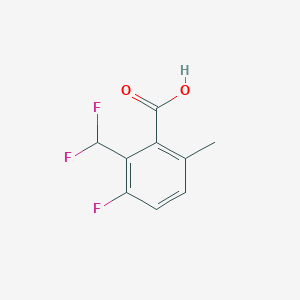
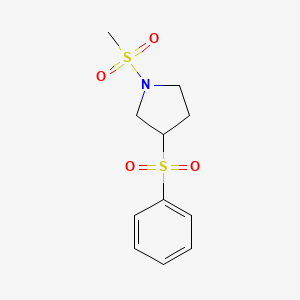
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)
![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
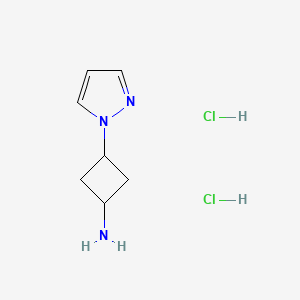
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
